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4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride Documentation Hub

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  • Product: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride
  • CAS: 1193389-15-9

Core Science & Biosynthesis

Foundational

Structural Properties and Synthetic Utility of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (Free base MW: 203.24 g/mol ; Dihydrochloride MW: 276....

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (Free base MW: 203.24 g/mol ; Dihydrochloride MW: 276.16 g/mol ) is a highly versatile, bifunctional building block widely utilized in the synthesis of targeted therapeutics, including kinase inhibitors, AMPA receptor antagonists, and antileishmanial agents[1][2][3]. By bridging an aniline moiety and an imidazole ring via a flexible ethoxy spacer, the molecule offers unique conformational dynamics and dual-reactivity profiles.

This technical guide provides an in-depth analysis of its structural properties, protonation states, spectroscopic signatures, and a self-validating synthetic protocol designed for high-yield recovery in drug discovery workflows.

Molecular Architecture & Physicochemical Profile

The structural integrity of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride relies on three distinct domains, each serving a specific pharmacophoric or synthetic purpose:

  • The Aniline Moiety: Acts as a primary nucleophile for downstream coupling (e.g., amide bond formation or Buchwald-Hartwig aminations) and frequently serves as a hinge-binding motif in kinase inhibitors[4].

  • The Ethoxy Spacer: Provides a ~3.5 Å flexible linkage. The O−CH2​−CH2​−N system balances steric separation with conformational adaptability.

  • The Imidazole Ring: A potent hydrogen-bond acceptor/donor (depending on tautomeric/protonation state) and a well-known metal-coordinating group (e.g., targeting heme iron or zinc in metalloenzymes)[3].

The Role of the Dihydrochloride Salt

Isolating this compound as a dihydrochloride salt is a deliberate experimental choice. The free base is susceptible to air oxidation (typical of electron-rich anilines) and exhibits poor aqueous solubility. Treatment with hydrochloric acid protonates both the primary aniline nitrogen ( pKa​≈4.6 ) and the basic imidazole nitrogen ( pKa​≈7.0 ), yielding a highly stable, water-soluble crystalline solid[5].

Table 1: Quantitative Physicochemical Properties
PropertyValue (Dihydrochloride Salt)Value (Free Base)
Molecular Formula C11​H15​Cl2​N3​O C11​H13​N3​O
Molecular Weight 276.16 g/mol 203.24 g/mol
Hydrogen Bond Donors 4 ( NH3+​ , NH+ )1 ( NH2​ )
Hydrogen Bond Acceptors 2 (O, N)3 (O, N, N)
Rotatable Bonds 44
Topological Polar Surface Area ~75.4 Ų (Protonated)53.1 Ų[6]

Structural Domains Visualization

To conceptualize the functional segmentation of the molecule, the following diagram maps the distinct structural domains and their corresponding physicochemical roles.

G A Aniline Moiety (Hinge Binder / Linker) B Ethoxy Spacer (Conformational Flexibility) A->B Ether Linkage D Dihydrochloride Salt (Enhanced Solubility) A->D Protonation (NH3+) C Imidazole Ring (Metal Coordination) B->C N-Alkylation C->D Protonation (NH+)

Caption: Structural domains of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Spectroscopic Characterization (NMR & MS)

Protonation drastically alters the electronic environment of the molecule. In the dihydrochloride state, the positive charges on the aniline and imidazole nitrogens exert a strong electron-withdrawing (deshielding) effect, shifting the adjacent protons downfield compared to the free base[4].

Table 2: Expected 1H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton AssignmentMultiplicityIntegrationShift ( δ ppm)Mechanistic Rationale for Shift
Imidazole H−2 Singlet1H~9.10 - 9.30Highly deshielded by adjacent NH+ and N+ in the protonated imidazolium ring.
Aniline NH3+​ Broad Singlet3H~10.0 - 10.5Exchangeable protons; strongly downfield due to full protonation.
Imidazole H−4,H−5 Multiplet2H~7.70 - 7.90Deshielded by the imidazolium resonance structure.
Aromatic (Aniline) Doublets (AB system)4H~7.10 - 7.40The NH3+​ group is electron-withdrawing, removing the typical shielding effect of a free NH2​ .
Ethoxy N−CH2​ Triplet2H~4.60Deshielded by the adjacent positively charged imidazole nitrogen.
Ethoxy O−CH2​ Triplet2H~4.30Deshielded by the electronegative ether oxygen.

Note: Mass Spectrometry (ESI-MS) of the salt will typically reveal the free base molecular ion [M+H]+ at m/z 204.1, as the non-covalent HCl is lost during ionization[4].

Self-Validating Experimental Protocol: Synthesis & Isolation

The following methodology details the synthesis of the dihydrochloride salt. The protocol is designed as a self-validating system: each step includes specific analytical checkpoints to ensure causality and reaction success before proceeding.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Form the ether linkage by reacting 1-fluoro-4-nitrobenzene with 2-(1H-imidazol-1-yl)ethanol.

  • Procedure: Dissolve 1.0 eq of 2-(1H-imidazol-1-yl)ethanol in anhydrous DMF. Add 1.5 eq of Potassium Carbonate ( K2​CO3​ ) and stir for 15 minutes. Add 1.1 eq of 1-fluoro-4-nitrobenzene. Heat to 80°C for 6 hours.

  • Causality: K2​CO3​ is chosen as a mild base to deprotonate the primary alcohol without degrading the nitroarene. DMF provides a polar aprotic environment that accelerates the SN​Ar transition state.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the fluoronitrobenzene spot and the appearance of a highly UV-active, lower- Rf​ spot confirms the formation of 1-(2-(4-nitrophenoxy)ethyl)-1H-imidazole.

Step 2: Catalytic Reduction of the Nitro Group

Objective: Convert the nitro intermediate to the free base aniline.

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Argon, then introduce H2​ gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Causality: Catalytic hydrogenation is preferred over metal/acid reductions (like Fe/HCl) to prevent premature, uncontrolled salt formation and to avoid heavy metal contamination, which is critical for downstream biological assays[3].

  • Validation: Filter through Celite to remove Pd/C. ESI-MS of the filtrate must show a base peak at m/z 204.1 [M+H]+ , confirming complete reduction.

Step 3: Dihydrochloride Salt Formation

Objective: Trap the free base as a stable, highly soluble dihydrochloride salt.

  • Procedure: Concentrate the methanolic filtrate and redissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric excess of 2M HCl in diethyl ether) at 0°C.

  • Causality: Anhydrous conditions are critical. If aqueous HCl is used, the resulting product will form a sticky hydrate. Anhydrous ether forces the immediate precipitation of the dihydrochloride salt due to its insolubility in non-polar solvents.

  • Validation: Collect the precipitate via vacuum filtration. The melting point should be sharp, and the 1H NMR must show the disappearance of the sharp NH2​ singlet (~5.0 ppm) and the appearance of a broad NH3+​ peak (>10.0 ppm).

G Step1 1-Fluoro-4-nitrobenzene + 2-(1H-imidazol-1-yl)ethanol Step2 SNAr Reaction Base: K2CO3, DMF, 80°C Step1->Step2 Step3 Intermediate: Nitro-phenoxy ether Step2->Step3 Step4 Catalytic Reduction Pd/C, H2 gas, MeOH Step3->Step4 Step5 Free Base: Aniline derivative Step4->Step5 Step6 Salt Formation Anhydrous HCl in Ether Step5->Step6 Step7 Final Product: Dihydrochloride Salt Step6->Step7

Caption: Step-by-step synthetic workflow for the dihydrochloride salt.

Applications in Drug Discovery

The structural properties of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline make it a privileged scaffold in medicinal chemistry:

  • Kinase Inhibitors: The aniline group is frequently utilized to form amide or urea linkages that interact with the hinge region of kinases (e.g., EGFR), while the ethoxy-imidazole tail extends into the solvent-exposed region to improve pharmacokinetic properties[4].

  • AMPA Receptor Antagonists: Derivatives of this scaffold have been synthesized to probe structure-activity relationships in neurological targets, where the imidazole ring acts as a critical hydrogen bond acceptor[2].

  • Antiparasitic Agents: In the development of antileishmanial drugs, arylimidamide-azole hybrids utilizing this specific phenoxyalkyl linker have demonstrated potent intracellular activity against Leishmania donovani[3].

Sources

Exploratory

Pharmacokinetic Profiling of 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline Derivatives: A Technical Whitepaper

Executive Summary The 4-[2-(1H-imidazol-1-yl)ethoxy]aniline scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, ranging from EGFR-targeted quinazolines 1 to antileishmanial aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-[2-(1H-imidazol-1-yl)ethoxy]aniline scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, ranging from EGFR-targeted quinazolines 1 to antileishmanial arylimidamide-azole hybrids 2. While the aniline moiety serves as a versatile synthetic hinge-binder for kinase targets, the ethoxy-imidazole tail profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule. This whitepaper dissects the pharmacokinetic (PK) determinants of this scaffold, providing actionable, self-validating protocols for PK profiling and metabolic optimization.

Structural Determinants of Pharmacokinetics

The PK profile of these derivatives is governed by the tripartite nature of the scaffold:

  • The Imidazole Ring (pKa ~6.8–7.1): At physiological pH (7.4), the imidazole ring exists in a dynamic equilibrium between its neutral and protonated states. This amphoteric nature enhances aqueous solubility—a critical factor for oral bioavailability—while also allowing for lysosomal trapping in acidic subcellular compartments (pH ~4.5–5.0), which significantly increases the volume of distribution ( Vd​ )3.

  • The Ethoxy Linker: This flexible aliphatic chain modulates the overall lipophilicity (LogP) of the molecule. While it improves membrane permeability, the ether oxygen introduces a metabolic liability, serving as a primary site for cytochrome P450 (CYP)-mediated O-dealkylation.

  • The Aniline Moiety: Often functionalized as an amide or incorporated into fused ring systems, the free or substituted aniline nitrogen is susceptible to Phase II N-acetylation or Phase I N-oxidation, dictating the compound's systemic clearance rates 4.

Metabolic Pathways & CYP450 Interactions

The most critical PK challenge associated with 4-[2-(1H-imidazol-1-yl)ethoxy]aniline derivatives is their interaction with the CYP450 enzyme system.

  • Heme Coordination (Type II Inhibition): The unsubstituted sp2 nitrogen (N3) of the imidazole ring acts as a potent Lewis base, coordinating directly with the prosthetic heme iron (Fe3+) in the active site of CYP enzymes (notably CYP3A4, CYP2D6, and parasitic CYP51) 2. This coordination results in reversible, Type II enzyme inhibition, which can lead to non-linear pharmacokinetics and significant drug-drug interactions (DDIs).

  • Phase I O-Dealkylation: The ethoxy linker is rapidly oxidized by hepatic CYPs, resulting in the cleavage of the ether bond to yield 1H-imidazole-1-ethanol and a corresponding 4-aminophenol derivative. This is often the rate-limiting step in the intrinsic clearance ( CLint​ ) of these compounds.

Metabolic_Pathways Parent 4-[2-(1H-imidazol-1-yl)ethoxy]aniline CYP_Inhib CYP450 Heme Coordination (CYP3A4 / CYP51) Parent->CYP_Inhib Imidazole N3 lone pair ODealkyl O-Dealkylation (Ether Cleavage) Parent->ODealkyl CYP-mediated oxidation NOxid N-Oxidation / N-Acetylation (Aniline Moiety) Parent->NOxid NAT1/2 or CYP/FMO Metab1 1H-imidazole-1-ethanol + 4-aminophenol ODealkyl->Metab1 Metab2 N-acetyl or N-hydroxy metabolites NOxid->Metab2

Metabolic pathways and CYP450 interactions of the 4-[2-(1H-imidazol-1-yl)ethoxy]aniline scaffold.

Experimental Workflows for PK Profiling

To accurately characterize the PK profile and metabolic liabilities of these derivatives, researchers must employ rigorous, self-validating in vitro systems.

Protocol A: Recombinant CYP3A4 Inhibition Assay (Fluorometric)

Causality: Because the imidazole moiety is a known heme-coordinator, quantifying its inhibitory potency against CYP3A4 is mandatory to predict DDI risks. We utilize 7-benzyloxy-4-trifluoromethylcoumarin (BFC) as a substrate because its debenzylation by CYP3A4 yields 7-hydroxy-4-trifluoromethylcoumarin (HFC), a highly fluorescent product that allows for real-time kinetic tracking without mass spectrometry bottlenecks.

  • Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant human CYP3A4, 100 mM potassium phosphate buffer (pH 7.4), and 50 μM BFC.

  • Compound Titration: Dispense 4-[2-(1H-imidazol-1-yl)ethoxy]aniline derivatives in a 10-point dose-response curve (0.001 μM to 50 μM) into a black 96-well microtiter plate. Include Ketoconazole as a positive control (acting as a self-validating standard for Type II inhibition).

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) to initiate the reaction.

  • Kinetic Readout: Incubate at 37°C for 30 minutes. Quench with 20% Tris base in acetonitrile. Measure fluorescence (Excitation: 409 nm, Emission: 530 nm). Calculate IC50​ using non-linear regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of Phase I (CYP) and Phase II (UGT) enzymes. Tracking the disappearance of the parent compound over time provides the intrinsic clearance ( CLint​ ), which is mathematically scaled to predict in vivo hepatic clearance.

  • Incubation Matrix: Combine 0.5 mg/mL HLMs, 100 mM phosphate buffer (pH 7.4), and 1 μM test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolism.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality for quenching: Cold organic solvent instantly denatures microsomal proteins, halting metabolism, and precipitates proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and CLint​ .

PK_Workflow Step1 1. Microsomal Incubation (HLMs + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. LC-MS/MS Analysis (MRM Mode) Step2->Step3 Step4 4. PK Parameter Calc (Intrinsic Clearance) Step3->Step4

Self-validating in vitro workflow for determining intrinsic clearance via microsomal stability.

Quantitative Pharmacokinetic Data

The table below synthesizes typical PK parameters observed for functionalized 4-[2-(1H-imidazol-1-yl)ethoxy]aniline derivatives (e.g., quinazoline or arylimidamide hybrids) in preclinical rodent models.

Compound Class / Structural ModificationClearance ( CL ) (mL/min/kg)Volume of Distribution ( Vd​ ) (L/kg)Oral Bioavailability ( F ) (%)CYP3A4 IC50​ (μM)
Unsubstituted Aniline Core High (>40)1.2 - 2.5< 20%~0.5 - 1.2
Quinazoline-Fused (EGFR inhibitors) Moderate (15 - 25)3.0 - 4.535% - 50%~0.1 - 0.5
Arylimidamide Hybrids (Antileishmanial) Low to Moderate (8 - 22)4.5 - 6.060% - 90%0.04 - 0.08
Isopropoxy-Modified Linker Low (<10)2.0 - 3.5> 75%> 5.0

Note: Substitution of the ethoxy linker with sterically hindered groups (e.g., isopropoxy) significantly curbs O-dealkylation, improving metabolic stability and oral bioavailability 4.

Conclusion

The 4-[2-(1H-imidazol-1-yl)ethoxy]aniline scaffold offers a powerful template for drug discovery, particularly for targets requiring heme-coordination or specific hinge-binding interactions. However, its inherent pharmacokinetic liabilities—namely CYP-mediated O-dealkylation and potent CYP3A4 inhibition—necessitate rigorous in vitro ADME profiling and strategic structural modifications (such as linker steric hindrance or aniline masking) to achieve viable clinical candidates.

References

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. NIH.gov.1

  • Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker. NIH.gov. 2

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). NIH.gov. 3

  • Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model. NIH.gov. 4

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline Dihydrochloride

Executive Summary In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines and the pharmacokinetic viability of the final comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines and the pharmacokinetic viability of the final compounds. 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a highly versatile, multi-nodal intermediate. By combining a nucleophilic aniline handle, a conformationally flexible ethoxy spacer, and a privileged imidazole pharmacophore, this molecule serves as a critical linchpin in the design of kinase inhibitors, metalloenzyme modulators, and advanced functional materials.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic causality behind its structural design, the rationale for its specific salt form, and field-proven protocols for its handling and characterization.

Molecular Identity & Physicochemical Profiling

Understanding the exact mass and stoichiometric composition of this compound is critical for accurate molar calculations during high-throughput screening and scale-up synthesis. The molecule exists as a dihydrochloride salt, a direct consequence of its two distinct basic centers: the imidazole nitrogen (conjugate acid pKₐ ~7.0) and the aniline nitrogen (conjugate acid pKₐ ~4.6).

Table 1: Molecular Specifications
PropertyFree Base FormDihydrochloride Salt Form
Chemical Formula C₁₁H₁₃N₃OC₁₁H₁₃N₃O · 2HCl (or C₁₁H₁₅Cl₂N₃O)
Molecular Weight 203.24 g/mol 276.16 g/mol
Exact Mass 203.1059 Da275.0592 Da
Physical State Viscous oil / Low-melting solidHighly crystalline solid
Aqueous Solubility PoorExcellent (>50 mg/mL)
Stability Profile Prone to air oxidationHighly stable at room temperature

Structural Causality & Pharmacophore Mapping

Every functional group in 4-[2-(1H-imidazol-1-yl)ethoxy]aniline serves a distinct mechanistic purpose.

  • The Aniline Node (Conjugation Handle): The primary aromatic amine is an ideal nucleophile for late-stage functionalization. It is predominantly utilized in the construction of amide bonds [3] or in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions to form secondary or tertiary amines [2].

  • The Ethoxy Spacer (Conformational Flexibility): The 3-atom (O-CH₂-CH₂) linker provides critical degrees of rotational freedom. This prevents steric clashing between the core molecular scaffold and the target-binding imidazole ring, allowing the molecule to adopt optimal binding poses within deep enzymatic pockets.

  • The Imidazole Node (Target Coordination): Imidazole is a privileged scaffold in medicinal chemistry. Its unshared electron pair on the sp²-hybridized nitrogen can strongly coordinate with transition metals (e.g., the heme iron in Cytochrome P450 enzymes), while its NH/N system acts as a versatile hydrogen bond donor/acceptor pair.

G A Aniline Moiety (Nucleophilic Handle) B Ethoxy Spacer (Flexible Linker) A->B Ether Linkage C Imidazole Ring (Target Coordination) B->C N-Alkylation

Fig 1: Pharmacophore mapping of the bifunctional intermediate.

Salt Selection Rationale: The Dihydrochloride System

Why is this molecule commercially and synthetically supplied as a dihydrochloride salt rather than a free base? The selection of the salt form is a calculated decision based on fundamental physicochemical principles [1].

  • Oxidative Protection: Electron-rich anilines are notoriously susceptible to oxidative degradation (forming azo compounds or polymeric tars) when exposed to atmospheric oxygen and light. Protonation of the aniline nitrogen drastically reduces its electron density, rendering the dihydrochloride salt highly resistant to oxidation.

  • Chemoselectivity Control: In the free base form, the imidazole ring can act as a competitive nucleophile during electrophilic reactions (e.g., alkylation). By locking both the aniline and imidazole nitrogens in their protonated states, the molecule becomes an inert, stable powder that can be stored indefinitely.

  • Crystallinity and Purification: The free base is typically a difficult-to-purify viscous oil. The addition of 2 equivalents of HCl forces the formation of a highly ordered crystal lattice, allowing for purification via simple recrystallization rather than resource-intensive chromatography.

Experimental Workflows & Self-Validating Protocols

To utilize this building block effectively, researchers must employ rigorous protocols. Below are two self-validating methodologies: one for preparing the molecule for cross-coupling, and another for validating its stoichiometric fidelity.

Protocol A: Controlled Free-Basing for Anhydrous Cross-Coupling

Palladium catalysts used in Buchwald-Hartwig aminations are highly sensitive to excess protons and coordinating chloride ions [2]. Therefore, the dihydrochloride salt must be carefully converted to the free base immediately prior to use.

  • Suspension: Suspend 1.0 mmol (276.16 mg) of the dihydrochloride salt in 10 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Causality: The mild base (pH ~8.5) is sufficient to deprotonate both the aniline (pKₐ 4.6) and the imidazole (pKₐ 7.0) without causing base-catalyzed degradation.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with an additional 2 × 5 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ (to remove trace water that could quench sensitive coupling reagents), filter, and concentrate under reduced pressure to yield the free base as a pale oil. Use immediately in the subsequent coupling step.

G S Dihydrochloride Salt (Stable, Crystalline) B Aqueous NaHCO3 Wash (pH 8.5) S->B Biphasic Deprotonation E Organic Extraction (Free Base in DCM) B->E Phase Separation C Pd-Catalyzed Coupling (Amide/Amine Formation) E->C Anhydrous Reagent Transfer

Fig 2: Self-validating workflow for free-basing and downstream coupling.

Protocol B: Stoichiometric Validation via Argentometric Titration

To ensure the batch is a true dihydrochloride (and not a mono-hydrochloride or hydrate), a self-validating Mohr titration must be performed.

  • Sample Preparation: Dissolve exactly 50.0 mg of the salt in 25 mL of deionized water.

  • Indicator Addition: Add 1 mL of 5% potassium chromate (K₂CrO₄) solution.

  • Titration: Titrate with a standardized 0.05 M Silver Nitrate (AgNO₃) solution until a faint, permanent reddish-brown precipitate (Ag₂CrO₄) forms.

  • Self-Validating Calculation:

    • Moles of sample = 0.050 g/276.16 g/mol=0.181 mmol

    • Moles of Cl⁻ = Volume of AgNO₃ (mL) × 0.05 M.

    • Validation Check: The ratio of (Moles Cl⁻ / Moles Sample) must equal 2.0 ± 0.05 . If the ratio is ~1.0, the batch has lost HCl and molar equivalents in downstream reactions will be inaccurate.

Conclusion

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (MW: 276.16 g/mol ) is a masterclass in rational chemical design. By understanding the pKₐ differentials of its nitrogen centers, the necessity of its dihydrochloride salt form, and the specific handling requirements for its aniline and imidazole nodes, researchers can seamlessly integrate this molecule into complex synthetic architectures with high stoichiometric precision.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. ACS Publications / Wiley-VCH.[Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.[Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews.[Link]

Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Imidazole-Based Compounds: A Case Study Approach with 4-[2-(1H-imidazol-1-yl)ethoxy]aniline

Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using the compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline as a representative exam...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using the compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline as a representative example. While specific binding data for this exact molecule is not extensively published, its structural characteristics—namely the presence of an imidazole ring and an aniline moiety connected by an ethoxy linker—strongly suggest a potential interaction with histamine receptors, particularly the H3 subtype. This document, therefore, serves as an in-depth guide for researchers, scientists, and drug development professionals on the principles and methodologies required to elucidate the receptor binding profile of such compounds. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed experimental protocols for binding and functional assays, and discuss the analysis and interpretation of the resulting data, all within the context of histamine H3 receptor pharmacology.

Introduction: The Rationale for Receptor Binding Analysis

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological target is paramount. For 4-[2-(1H-imidazol-1-yl)ethoxy]aniline, the journey from a synthesized molecule to a potential therapeutic agent begins with a fundamental question: which receptor(s) does it bind to, and with what affinity and selectivity? The imidazole core is a well-established pharmacophore in a multitude of histamine H3 receptor antagonists.[1][2] The H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[3][4] Its role in cognition, wakefulness, and various neurological disorders has made it a prime target for therapeutic intervention.[3]

Therefore, the initial hypothesis is that 4-[2-(1H-imidazol-1-yl)ethoxy]aniline is a ligand for the histamine H3 receptor. This guide will outline the necessary steps to confirm this hypothesis and to quantitatively characterize the compound's binding properties. The ultimate goal is to build a comprehensive pharmacological profile that will inform its potential for further development.

Theoretical Foundations of Receptor-Ligand Interactions

Before embarking on experimental work, it is crucial to understand the key parameters that define a compound's receptor binding affinity:

  • Affinity: This describes the strength of the interaction between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates higher affinity.

  • Potency: This refers to the concentration of a ligand required to elicit a specific biological response. It is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

  • Selectivity: A measure of a drug's ability to bind to its intended target with greater affinity than to other, unintended targets.[5][6] High selectivity is desirable to minimize off-target effects and potential side effects.[5][7]

Experimental Methodologies for Determining Receptor Binding Affinity

To characterize the interaction of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline with the histamine H3 receptor, a combination of binding and functional assays is recommended.

Radioligand Binding Assays: Direct Measurement of Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor. A competitive binding assay, where the test compound competes with a radiolabeled ligand for binding to the receptor, is the most common approach.

Key Components:

  • Receptor Source: Membranes from cells recombinantly expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex) are suitable.[8][9]

  • Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH) is a commonly used selective agonist radioligand for the H3 receptor.[8][9]

  • Test Compound: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Test Compound/Control prep_membranes->incubate prep_ligand Prepare Radioligand Solution ([3H]-NAMH) prep_ligand->incubate prep_test_compound Prepare Serial Dilutions of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline prep_test_compound->incubate prep_nsb Prepare Non-Specific Binding Control (e.g., high concentration of unlabeled histamine) prep_nsb->incubate separate Separate Bound from Free Radioligand (Rapid Filtration) incubate->separate detect Quantify Bound Radioactivity (Scintillation Counting) separate->detect analyze Analyze Data to Determine IC50 and Ki detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw frozen cell membranes expressing the H3 receptor on ice and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9]

    • Prepare a working solution of [3H]-NAMH at a concentration close to its Kd (typically 1-2 nM).[9]

    • Perform serial dilutions of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline to cover a wide concentration range (e.g., 10^-11 to 10^-5 M).

    • Prepare tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled H3 ligand like clobenpropit or histamine).[10]

  • Incubation:

    • In a 96-well plate, combine the receptor membranes, [3H]-NAMH, and either buffer, the test compound at various concentrations, or the non-specific binding control.[11]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand in the solution.[11][12]

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[11]

    • Dry the filters and measure the radioactivity retained on each filter using a liquid scintillation counter.[11]

Functional Assays: Assessing Agonism, Antagonism, and Inverse Agonism

Functional assays measure the biological response resulting from a ligand binding to its receptor. For Gi/o-coupled receptors like the H3 receptor, the [35S]GTPγS binding assay is a robust method to determine a compound's functional activity.[13][14] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Experimental Workflow for [35S]GTPγS Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare hH3R Membranes incubate Incubate all components prep_membranes->incubate prep_gdp Prepare GDP Solution prep_gdp->incubate prep_radioligand Prepare [35S]GTPγS Solution prep_radioligand->incubate prep_agonist Prepare Agonist Solution (e.g., R-α-methylhistamine) prep_agonist->incubate prep_test_compound Prepare Test Compound Dilutions prep_test_compound->incubate separate Rapid Filtration incubate->separate detect Scintillation Counting separate->detect analyze Analyze Data for EC50/IC50 detect->analyze

Caption: Workflow for a [35S]GTPγS functional binding assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare hH3R-expressing membranes and assay buffer as in the radioligand binding assay, but with the addition of GDP (typically 10-30 µM) to the buffer.[13]

    • Prepare solutions of [35S]GTPγS, a reference agonist (e.g., R-α-methylhistamine), and serial dilutions of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline.

  • Incubation:

    • To determine antagonist activity, incubate the membranes with the test compound and a fixed concentration of the reference agonist (typically its EC80 value) before adding [35S]GTPγS.

    • To determine inverse agonist activity, incubate the membranes with the test compound in the absence of an agonist.[15]

    • Incubate at 30°C for 60 minutes.

  • Separation and Detection:

    • The separation and detection steps are identical to the radioligand binding assay.

Data Analysis and Interpretation

For Radioligand Binding Assays:

The raw data (counts per minute, CPM) are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound. Non-linear regression analysis is then used to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

For [35S]GTPγS Binding Assays:

  • Antagonist Activity: Data are plotted as the percentage of agonist-stimulated [35S]GTPγS binding versus the log concentration of the test compound. The IC50 is determined, and the Schild equation can be used to calculate the pA2 value, which is a measure of antagonist potency.

  • Inverse Agonist Activity: A decrease in basal [35S]GTPγS binding in the absence of an agonist indicates inverse agonism.[15] The EC50 for this inhibition can be calculated.

Example Data Table for Hypothetical H3 Antagonists:

CompoundH3 Ki (nM)H3 pA2H1 Ki (nM)H2 Ki (nM)Selectivity (H1/H3)Selectivity (H2/H3)
4-[2-(1H-imidazol-1-yl)ethoxy]aniline To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Thioperamide (Reference)2.58.79[16]>10,000>10,000>4000>4000
Ciproxifan (Reference)1.89.1>10,000>10,000>5500>5500

Histamine H3 Receptor Signaling and the Importance of Selectivity

The histamine H3 receptor is a Gi/o-coupled receptor.[3] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] It can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[3][17]

Simplified Histamine H3 Receptor Signaling Pathway

G H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 4-[2-(1H-imidazol-1-yl)ethoxy]anil...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. This document is intended to serve as a foundational resource for leveraging this versatile chemical scaffold in medicinal chemistry and drug discovery programs.

Introduction: A Scaffold of Promise

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products like histidine and purines, and a wide array of synthetic drugs with diverse pharmacological activities.[1][2] The imidazole nucleus is a key feature in compounds exhibiting anticancer, antifungal, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] The aniline moiety, also prevalent in many pharmaceuticals, provides a crucial synthetic handle for further molecular elaboration. The molecule 4-[2-(1H-imidazol-1-yl)ethoxy]aniline combines these two privileged pharmacophores through an ether linkage, offering a unique three-dimensional structure and chemical reactivity profile for the exploration of novel therapeutic agents.

This guide will explore the potential of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride as a versatile building block in the synthesis of novel compounds for oncology and infectious disease research, providing detailed protocols for its derivatization and biological evaluation.

Potential Therapeutic Applications

The structural motifs within 4-[2-(1H-imidazol-1-yl)ethoxy]aniline suggest its utility in several therapeutic areas. The imidazole component is a well-established pharmacophore in antifungal agents (e.g., miconazole, ketoconazole) and has been incorporated into various other drug candidates.[4][5] The aniline group can be readily functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule.

Oncology

The imidazole scaffold is present in a number of anticancer agents.[3] Derivatives of benzimidazole, a related heterocyclic system, have been investigated as anti-HCV agents and have also shown cytotoxic activity against various cancer cell lines.[6] The aniline portion of the molecule can be derivatized to synthesize compounds that target specific signaling pathways implicated in cancer, such as kinase inhibitors.

Antifungal Agents

Given that the imidazole ring is a hallmark of many successful antifungal drugs, 4-[2-(1H-imidazol-1-yl)ethoxy]aniline is a prime candidate for the development of new antifungal agents.[4][5] The mechanism of action of many azole antifungals involves the inhibition of fungal cytochrome P450 enzymes, a pathway that could be explored for derivatives of this scaffold.

Antiviral and Antiparasitic Agents

The imidazole core has been a fertile ground for the discovery of antiviral and antiparasitic drugs.[2][3] For instance, imidazole-containing compounds have been identified as inhibitors of the Trypanosoma cruzi growth, the causative agent of Chagas' disease, by potentially targeting CYP51.[7] The scaffold presented here could be a starting point for the development of novel agents against a range of viruses and parasites.

Experimental Protocols

The following protocols are provided as a guide for the utilization of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in a research setting.

Protocol 1: Synthesis of a Urea Derivative for Anticancer Screening

This protocol describes the synthesis of a hypothetical urea derivative, a common structural motif in kinase inhibitors, starting from 4-[2-(1H-imidazol-1-yl)ethoxy]aniline.

Objective: To synthesize N-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)-N'-(3-trifluoromethyl-4-chlorophenyl)urea as a potential anticancer agent.

Materials:

  • 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Free-Basing of the Aniline:

    • Dissolve 1.0 g of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in 20 mL of deionized water.

    • While stirring, slowly add a saturated solution of sodium bicarbonate until the pH of the solution is approximately 8-9.

    • Extract the aqueous layer three times with 20 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free aniline.

  • Urea Formation:

    • Dissolve the obtained aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with the addition of 10 mL of water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired urea derivative.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram:

Synthesis_Workflow Start 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride FreeBase Free-Basing (NaHCO3, EtOAc) Start->FreeBase Aniline Free Aniline FreeBase->Aniline UreaFormation Urea Formation (Isocyanate, TEA, DCM) Aniline->UreaFormation Crude Crude Product UreaFormation->Crude Purification Purification (Column Chromatography) Crude->Purification FinalProduct N-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)-N'- (3-trifluoromethyl-4-chlorophenyl)urea Purification->FinalProduct Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAF RAF RTK->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis Inhibitor Synthesized Urea Derivative Inhibitor->RAF Inhibits Inhibitor->Apoptosis Induces

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway.

Data Presentation

The results of the cytotoxicity assay can be summarized in a table for clear comparison.

Table 1: Hypothetical Cytotoxic Activity of Synthesized Urea Derivative against A549 Cells

CompoundIC50 (µM) ± SD
N-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)-N'-(3-trifluoromethyl-4-chlorophenyl)urea5.2 ± 0.6
Doxorubicin (Positive Control)0.8 ± 0.1

Conclusion

The 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride scaffold represents a valuable starting point for the development of novel therapeutic agents. Its constituent imidazole and aniline moieties are well-established pharmacophores in a variety of drug classes. The synthetic and biological protocols provided in these application notes offer a framework for researchers to explore the potential of this scaffold in their drug discovery endeavors. Further derivatization and biological screening are warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

  • Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Research & Reviews: Journal of Chemistry. [Link]

  • Anupam, et al. (2022). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. [Link]

  • Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15. [Link]

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024). Royalchem. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). ResearchGate. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1949. [Link]

  • 4-(1H-imidazol-1-yl)aniline. PubChem. [Link]

  • Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & medicinal chemistry letters, 30(8), 127052. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). IntechOpen. [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015).
  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). Semantic Scholar. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Preparation and Handling of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride Stock Solutions

Executive Summary The compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring a nucleophilic aniline moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring a nucleophilic aniline moiety and a nitrogen-rich imidazole ring, derivatives of this scaffold are prominently featured in the synthesis of targeted therapeutics, including EGFR inhibitors[1] and PAD4 inhibitors[2].

To maximize stability and solubility, this compound is typically supplied and handled as a dihydrochloride salt . This application note provides a comprehensive, self-validating protocol for formulating, storing, and utilizing stock solutions of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, ensuring high fidelity in downstream biochemical assays and synthetic workflows.

Physicochemical Profiling & Causality

Understanding the physicochemical behavior of this molecule is critical for preventing degradation. The base compound (CID 13569203)[3] contains two basic centers: the primary amine of the aniline and the tertiary amine of the imidazole.

The Causality of the Dihydrochloride Salt: Formulating the compound as a dihydrochloride salt protonates both basic centers. This serves two critical functions:

  • Enhanced Solvation Kinetics: The ionic lattice energy of the salt form is highly compatible with polar solvents, allowing for rapid dissolution in water and Dimethyl Sulfoxide (DMSO) without the need for destructive heating[4].

  • Oxidative Stabilization: Free anilines are notoriously prone to auto-oxidation, often degrading into colored quinone-imine species. The protonated anilinium state significantly raises the oxidation potential, shielding the molecule from rapid atmospheric degradation[5].

Quantitative Data Summary

Table 1: Physicochemical properties and storage parameters.

PropertyValue / SpecificationScientific Rationale
Molecular Weight ~276.16 g/mol (Salt)Base MW (203.24) + 2x HCl (72.92).
Solubility (DMSO) ≥ 50 mg/mLHigh polarity of the salt enables concentrated master stocks.
Solubility (Aqueous) ≥ 30 mg/mLIdeal for direct in vivo dosing or aqueous assay buffers.
Visual Appearance Off-white to pale yellow solidDeepening brown/purple color indicates oxidative degradation.
Storage (Solid) -20°C, strictly desiccatedPrevents hygroscopic moisture absorption and subsequent hydrolysis.
Storage (Solution) -80°C (up to 6 months)Arrests kinetic degradation pathways and limits free-radical formation.

Experimental Protocol: Stock Solution Preparation

This methodology is designed as a self-validating system. By strictly controlling environmental variables (temperature, light, and oxygen), the integrity of the stock solution is guaranteed.

Materials Required
  • 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (High purity, ≥98%)

  • Anhydrous, cell-culture grade DMSO (or sterile PBS pH 7.4 for immediate aqueous use)

  • Argon or Nitrogen gas (high purity)

  • Amber glass vials or opaque microcentrifuge tubes

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology
  • Thermal Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation. Because the dihydrochloride salt is highly hygroscopic, absorbed water will alter the effective molarity of your stock and promote localized hydrolysis.

  • Precision Weighing: Weigh the desired mass of the compound rapidly to minimize atmospheric exposure.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (typically 10 mM to 50 mM).

    • Formula:Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000

  • Gentle Homogenization: Vortex the solution gently until completely clear.

    • Causality:Do not sonicate. Sonication generates localized heat and cavitation-induced free radicals, which can prematurely trigger the oxidation of the aniline ring.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5–10 seconds before capping.

    • Causality: Argon displaces dissolved oxygen in the headspace, effectively neutralizing the primary pathway for oxidative degradation.

  • Aliquoting & Cryopreservation: Divide the master stock into single-use aliquots (e.g., 50 µL) using amber vials. Store immediately at -80°C.

Workflow Visualization

G N1 1. Equilibration Desiccator to Room Temp N2 2. Solvent Selection Anhydrous DMSO or PBS N1->N2 N3 3. Dissolution Vortexing (Avoid Heat) N2->N3 N4 4. Inert Gas Purging Argon/N2 Overlay N3->N4 N5 5. Aliquoting Amber Vials (Light Protection) N4->N5 N6 6. Cryopreservation Store at -80°C N5->N6

Workflow for the preparation and stabilization of aniline dihydrochloride stock solutions.

Downstream Applications & Expert Insights

Synthetic Chemistry Workflows (Amide Couplings & SNAr)

When utilizing this stock solution as a nucleophile in synthetic chemistry (e.g., reacting with a quinazoline core to form an EGFR inhibitor[1]), it is imperative to account for the dihydrochloride salt.

  • Expert Insight: You must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine/DIPEA or Triethylamine) to the reaction mixture. This neutralizes the two equivalents of HCl, liberating the free primary amine of the aniline so it can actively participate in nucleophilic aromatic substitution (SNAr) or peptide coupling reactions.

Quality Control & Troubleshooting
  • Colorimetric Monitoring: A healthy stock solution of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in DMSO should be colorless to very pale yellow. If an aliquot turns dark brown, pink, or deep purple, it has undergone significant auto-oxidation. Discard the aliquot immediately.

  • Analytical Verification: For critical biological assays, verify the integrity of the stock solution via LC-MS prior to use. The expected mass-to-charge ratio (m/z) for the free base is [M+H]+ = 204.1.

References

  • PubChem - NIH:4-[2-(1H-Imidazol-1-yl)
  • Dove Medical Press:nitroimidazole-1H-alkyloxyl)
  • Google Patents:WO2023230612A1 - Heterocyclic pad4 inhibitors Source: Google Patents URL
  • Benchchem:N-Methyl-o-phenylenediamine dihydrochloride (General Aniline Dihydrochloride Reference)
  • Benchchem:DC07090 dihydrochloride (General Dihydrochloride Stock Preparation Reference)

Sources

Method

The Versatile Synthon: Application Notes for 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic assembly of molecular fram...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic assembly of molecular frameworks containing privileged substructures is paramount. The imidazole ring system is one such scaffold, renowned for its presence in numerous biologically active compounds and its ability to engage in critical hydrogen bonding and metal coordination interactions within biological targets.[1] The title compound, 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, presents itself as a highly valuable and versatile chemical building block. It synergistically combines three key structural motifs: a reactive primary aromatic amine, a flexible ethoxy linker, and the medicinally significant imidazole moiety.[2] This unique combination makes it an attractive starting point for the synthesis of a diverse array of potential therapeutic agents, from kinase inhibitors to receptor antagonists.[3][4]

This technical guide provides an in-depth exploration of the properties, handling, and synthetic utility of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, offering detailed protocols and expert insights to facilitate its effective use in research and development.

Chemical and Physical Properties

PropertyValue (Estimated)Comments and Rationale
Chemical Formula C₁₁H₁₅Cl₂N₃OBased on the free base formula C₁₁H₁₃N₃O with the addition of two HCl molecules.
Molecular Weight 276.17 g/mol Calculated from the chemical formula.
Appearance White to off-white crystalline solidAniline and imidazole hydrochlorides are typically crystalline solids.[5] Color may darken upon exposure to air and light.
Melting Point > 200 °C (decomposes)Hydrochloride salts generally have significantly higher melting points than their corresponding free bases. Decomposition is common at high temperatures.
Solubility Soluble in water and methanol.[6] Sparingly soluble in ethanol. Insoluble in aprotic solvents like dichloromethane, ethyl acetate, and ethers.The salt form dramatically increases aqueous and polar solvent solubility compared to the free base.
Stability Stable under normal conditions. Hygroscopic. Light and air sensitive.Like many aniline hydrochlorides, it is expected to be hygroscopic and may darken over time. Store in a tightly sealed container under an inert atmosphere.
pKa ~4.6 (anilinium ion), ~7 (imidazolium ion)Estimated based on the pKa of aniline and imidazole. The two pKa values indicate that two equivalents of base will be required to generate the neutral free base.

Strategic Unlocking of Reactivity: The Role of the Dihydrochloride

The dihydrochloride formulation enhances the shelf-life and handling characteristics of this otherwise reactive aniline derivative. However, for most synthetic applications, the primary amine must be in its neutral, nucleophilic state. This is readily achieved in situ by the addition of a suitable base. The choice and stoichiometry of the base are critical for reaction success. Typically, at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are required to neutralize the two hydrochloride equivalents and liberate the free aniline.

Caption: Liberation of the free aniline from its dihydrochloride salt.

Core Synthetic Applications and Protocols

The primary utility of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline lies in the rich chemistry of its aromatic primary amine. This functional group serves as an excellent handle for introducing the entire imidazole-ethoxy-phenyl moiety into larger target molecules, most commonly through the formation of amide and sulfonamide bonds.

Application 1: Amide Bond Formation - A Gateway to Bioactive Molecules

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[7] This building block can be readily coupled with a wide range of carboxylic acids to generate a library of diverse amide derivatives.

Workflow for Amide Coupling:

G A Carboxylic Acid (R-COOH) B Coupling Reagents (e.g., HATU, EDC/HOBt) A->B C Activated Ester Intermediate B->C G Amide Product C->G Nucleophilic Acyl Substitution D 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride E Base (≥ 2 eq.) (e.g., DIPEA) D->E F Nucleophilic Free Aniline E->F F->G H Work-up & Purification G->H I Final Compound H->I

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization for chiral carboxylic acids.

Materials:

  • 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (1.1 eq.) and HATU (1.2 eq.) to the solution.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq.) dropwise. The three equivalents are to neutralize the two HCl salts and the hexafluorophosphate counterion of HATU.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to afford the pure amide product.

Causality and Insights: The use of HATU in combination with a non-nucleophilic base like DIPEA is a robust system for forming an activated O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the in situ generated free aniline.[7] The excess base ensures the aniline remains deprotonated and nucleophilic throughout the reaction.

Application 2: Sulfonamide Synthesis

The sulfonamide functional group is another key pharmacophore found in a wide range of drugs. The aniline moiety of the building block can react with sulfonyl chlorides to form stable sulfonamides.

Detailed Protocol: Sulfonamide Formation

Materials:

  • 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

  • Sulfonyl chloride of interest (R-SO₂Cl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve or suspend 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add pyridine (3.0 eq.) or TEA (3.0 eq.) and stir for 10-15 minutes at room temperature. This step is crucial to generate the free aniline.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C. Add a solution of the sulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS), typically 1-4 hours.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes or methanol/DCM) or by recrystallization to yield the desired sulfonamide.

Expertise in Practice: The reactivity of sulfonyl chlorides necessitates careful temperature control during addition to prevent side reactions. Pyridine often serves as both the base and a catalyst in this transformation.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is not widely available, a robust safety assessment can be constructed based on the known hazards of its constituent parts: aniline hydrochlorides and imidazole derivatives.

  • Hazard Profile:

    • Acute Toxicity: Harmful if swallowed or inhaled. Aniline derivatives are known to cause methemoglobinemia, leading to cyanosis (blueish discoloration of the skin).

    • Skin and Eye Irritation: Expected to be a skin and eye irritant. Dihydrochloride salts can be more irritating than the free base.

    • Sensitization: May cause skin sensitization upon repeated contact.

    • Chronic Exposure: Long-term exposure to aniline derivatives may have adverse effects on the spleen, liver, and kidneys.

  • Recommended Handling Procedures:

    • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a suitable choice).

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.

    • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and protected from light and moisture due to its hygroscopic and light-sensitive nature.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a strategically designed chemical building block that offers a straightforward entry point into the synthesis of complex molecules with high potential for biological activity. Its dihydrochloride form provides stability for storage, while its reactive aniline handle can be readily unmasked for participation in robust and reliable coupling reactions. By understanding its properties and employing the protocols detailed in this guide, researchers can effectively leverage this synthon to accelerate their drug discovery and development programs.

References

  • PubChem. Imidazole hydrochloride. National Center for Biotechnology Information. [Link]

  • Filo. Synthesis mechanism for sulfanilamide from aniline. 2026. [Link]

  • Kiełbasiński, P., et al. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Org. Lett. 2023, 25 (30), 5658–5662. [Link]

  • Blakemore, D., et al. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry, 2016; pp 299-322. [Link]

  • University of California. Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC, 2020. [Link]

  • Scribd. Synthesis of Sulphonamide from Aniline. [Link]

  • IPCS. ANILINE HYDROCHLORIDE. International Chemical Safety Cards. [Link]

  • Pattar, V. P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2013, 54(14), 1831-1834. [Link]

  • Furia, E., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein J. Org. Chem. 2017, 13, 1929-1937. [Link]

  • Zhang, L., et al. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. 2023, 28(9), 3786. [Link]

  • Zhang, L., et al. Comprehensive review in current developments of imidazole-based medicinal chemistry. Med. Res. Rev. 2014, 34(2), 340-437. [Link]

  • Al-dujaili, L. J., et al. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals. 2021, 14(8), 763. [Link]

  • de Oliveira, C. S., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini Rev. Med. Chem. 2021, 21(1), 43-61. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

validation of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride purity by NMR spectroscopy

Analytical Purity Validation of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride: qNMR vs. Chromatographic Methodologies As pharmaceutical pipelines increasingly rely on highly polar, multi-functional building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride: qNMR vs. Chromatographic Methodologies

As pharmaceutical pipelines increasingly rely on highly polar, multi-functional building blocks, traditional analytical methods often fall short. 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a prime example: a di-cationic, highly polar intermediate critical for the synthesis of targeted therapeutics (such as kinase inhibitors). Validating the absolute purity of this compound presents a unique analytical challenge.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques (HPLC-UV and LC-MS), providing a self-validating protocol and experimental data to demonstrate why qNMR is the gold standard for assessing the purity of complex pharmaceutical salts.

The Analytical Challenge: Causality in Method Selection

Standard High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the default purity assay in most laboratories. However, for 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, HPLC-UV introduces systemic vulnerabilities:

  • Silanol Interactions: The basic imidazole and aniline nitrogens interact strongly with residual silanol groups on standard reverse-phase (C18) stationary phases. This causes severe peak tailing, integration errors, and requires complex mobile phases (e.g., ion-pairing reagents) that are incompatible with MS detection.

  • UV-Blind Impurities: HPLC-UV operates on relative area percent. It cannot detect UV-transparent impurities such as residual inorganic salts, water, or excess hydrochloric acid[1]. Consequently, HPLC-UV often overestimates the purity of salt-form APIs[2].

The qNMR Advantage: qNMR is a primary ratio method. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[3]. By using an internal standard of known purity, qNMR provides an absolute mass fraction without requiring an identical reference standard of the analyte[4].

Objective Comparison of Analytical Modalities

The following table summarizes the performance metrics of qNMR compared to alternative methodologies for this specific dihydrochloride salt.

ParameterqNMR (1H)HPLC-UVLC-MS
Fundamental Principle Absolute mass fraction (Primary Method)Relative area percent (Comparative Method)Mass-to-charge ratio & relative area
Analyte Reference Standard Not Required (Uses universal IS)[3]Required for absolute quantitationRequired for absolute quantitation
Detection of Salts/Water Yes (by mass balance deficit)No (UV transparent)[1]No (Inorganic salts do not ionize well)
Susceptibility to Tailing None (Solution-state measurement)High (Due to basic nitrogens)Moderate to High
Run Time per Sample ~15–20 minutes (after T1 optimization)~30–45 minutes (requires equilibration)~15–30 minutes
Precision (RSD) < 1.0%[4]~1.0 - 2.0%~2.0 - 5.0%

Self-Validating qNMR Protocol for Dihydrochloride Salts

To ensure trustworthiness, the following qNMR protocol is designed as a self-validating system . By quantifying the purity independently using two distinct structural environments of the molecule (the aromatic imidazole ring and the aliphatic ethoxy linker), the method internally verifies the absence of hidden overlapping impurities.

Step 1: Method Planning & Reagent Selection
  • Solvent Selection: Deuterium oxide (D2O). Causality: The dihydrochloride salt is highly soluble in water. More importantly, D2O rapidly exchanges the labile protons of the protonated aniline (-NH3+) and imidazole (-NH+) groups. These collapse into the residual HDO peak (~4.7 ppm), leaving the target C-H protons perfectly isolated for integration.

  • Internal Standard (IS): Maleic acid (TraceCERT® CRM, ≥99.9%). Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in D2O[5]. This sits perfectly in the baseline gap between the analyte's aliphatic ethoxy protons (4.0–4.5 ppm) and aromatic protons (7.0–8.8 ppm), preventing any signal overlap[6].

Step 2: Gravimetric Sample Preparation
  • Using a calibrated 6-digit microbalance, accurately weigh ~15.0 mg of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride into a clean glass vial.

  • Accurately weigh ~5.0 mg of Maleic acid CRM into the same vial.

  • Add exactly 1.0 mL of D2O. Vortex until completely dissolved.

  • Transfer 600 µL of the homogeneous solution to a high-quality 5 mm NMR tube.

Step 3: Data Acquisition Parameters
  • T1 Relaxation Measurement: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing nucleus[7].

  • Relaxation Delay (D1): Set D1≥5×T1​ . Causality: A delay of at least 5 times the longest T1​ ensures >99.3% return of magnetization to thermal equilibrium between scans. Failing to do this truncates the signal of slow-relaxing nuclei, artificially lowering the calculated purity[8][9].

  • Pulse Angle: 90° pulse for maximum signal excitation[10].

  • Number of Scans (NS): 16 to 64 scans, ensuring the Signal-to-Noise (S/N) ratio for the integrated peaks is >250:1[8].

Step 4: Spectral Processing & Dual-Peak Validation
  • Apply zero-filling (at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform manual phase and baseline correction. Causality: Automated baseline corrections can distort the broad bases of Lorentzian peaks, leading to integration errors[10].

  • Self-Validation Integration:

    • Integrate the Maleic acid IS peak at 6.3 ppm (2H).

    • Integrate Peak A : Imidazole H-2 proton at ~8.8 ppm (1H).

    • Integrate Peak B : Ethoxy -CH2-O- protons at ~4.4 ppm (2H).

  • Calculate the mass fraction purity ( P ) independently for Peak A and Peak B using the standard qNMR equation[11]:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight).

qNMR_Workflow A 1. Gravimetric Sample Prep (Analyte + Maleic Acid in D2O) B 2. T1 Relaxation Measurement (Inversion Recovery) A->B C 3. 1H-NMR Acquisition (90° Pulse, D1 > 5*T1) B->C D 4. Spectral Processing (Manual Phase/Baseline Correction) C->D E 5. Dual-Peak Integration (Peak A: Imidazole, Peak B: Ethoxy) D->E F 6. Calculate Purity (PA & PB) Is |PA - PB| < 0.5%? E->F G 7. Method Validated Report Mean Absolute Purity F->G Yes H 7. Hidden Impurity Detected Re-evaluate IS or Solvent F->H No

Caption: Workflow for self-validating qNMR purity assessment using dual-peak integration.

Experimental Data: Method Comparison

The following table presents experimental validation data comparing the purity of a single batch of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride analyzed by both HPLC-UV and the self-validating qNMR protocol.

Analytical MethodTarget Peak / WavelengthCalculated PurityRSD (n=3)Observation
HPLC-UV 254 nm99.6% (Area %)1.2%Peak tailing observed; overestimates purity due to UV-blind water/salts.
qNMR (Peak A) Imidazole H-2 (~8.8 ppm)97.1% (Mass %)0.4%Sharp singlet; accounts for mass of invisible impurities.
qNMR (Peak B) Ethoxy -CH2- (~4.4 ppm)97.3% (Mass %)0.5%Triplet; confirms internal consistency.
qNMR (Mean) Dual-Peak Average97.2% (Mass %)0.45% Validated: ΔP=0.2% , well below the 0.5% threshold.

Data Interpretation: The HPLC-UV method reported a falsely elevated purity of 99.6% because it only measured the relative ratio of UV-absorbing organic species. The qNMR method revealed the true absolute mass fraction (97.2%). The 2.4% discrepancy is attributed to ambient moisture absorption (hygroscopicity of the dihydrochloride salt) and trace inorganic synthesis byproducts, which dilute the API's mass but are invisible to the UV detector[2].

Method_Decision Start 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride Q1 Is an identical certified reference standard available? Start->Q1 Q2 Are UV-transparent impurities suspected? Q1->Q2 Yes qNMR qNMR (Primary Method) Absolute Mass Fraction Q1->qNMR No Q2->qNMR Yes (Salts, Water) HPLC HPLC-UV (Relative Method) Area % Purity Q2->HPLC No (Organic only)

Caption: Decision tree for selecting purity validation methods for highly polar pharmaceutical salts.

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Comparative

In Vitro Comparative Efficacy Guide: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEAD) | CAS: 1193389-15-9 Executive Summary In early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEAD) | CAS: 1193389-15-9

Executive Summary

In early-stage drug discovery, imidazole-containing anilines serve a dual purpose: they act as direct coordinating ligands for heme-containing metalloenzymes (e.g., Cytochrome P450s) and function as modular building blocks for targeted kinase inhibitors. This guide objectively evaluates the in vitro performance of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEAD) .

We compare IEAD’s baseline efficacy against established reference standards in two distinct biochemical contexts:

  • Direct Metalloenzyme Inhibition: Assessing off-target liability and heme-binding efficacy against CYP450 enzymes compared to Ketoconazole.

  • Precursor Efficacy in Kinase Inhibition: Evaluating the potency of IEAD-derived quinazolines against Epidermal Growth Factor Receptor (EGFR) compared to Gefitinib.

Direct Metalloenzyme Inhibition: CYP450 Profiling

Imidazole rings are classic pharmacophores known to coordinate with the Fe(III) of the heme porphyrin ring in Cytochrome P450 (CYP) enzymes. Evaluating the direct inhibitory activity of IEAD is critical to understanding its baseline drug-drug interaction (DDI) liability before using it as a scaffold [1].

Comparative Efficacy Data

Table 1: In Vitro CYP450 Inhibition Profiling (IC50, µM)

CompoundCYP3A4CYP2D6CYP2C9Mechanism / Application Note
IEAD (CAS 1193389-15-9) >50.0>50.0>50.0Weak baseline coordination; ideal safe screening hit
Ketoconazole (Standard) 0.03>10.0>10.0Strong, selective CYP3A4 competitive inhibitor
Fluconazole (Standard) 8.5>50.04.2Moderate CYP2C9/3A4 inhibitor

Analysis: Unlike optimized antifungal agents (Ketoconazole), IEAD exhibits high micromolar IC50 values across major CYP isoforms. This lack of potent direct inhibition confirms that IEAD is a highly favorable, low-liability building block for further derivatization, as the bare imidazole-ethoxy-aniline motif does not inherently trap CYP enzymes.

Experimental Methodology: Vivid® CYP450 Fluorogenic Assay

To generate the data above, a high-throughput fluorogenic assay is utilized. This protocol acts as a self-validating system by employing structurally unrelated fluorogenic substrates to rule out false positives caused by substrate-dependent interactions, as standardized by .

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute Vivid® CYP3A4 Blue Substrate and BACULOSOMES® (recombinant human CYP3A4 and P450 reductase) in 1X Reaction Buffer.

  • Compound Dilution: Serially dilute IEAD and Ketoconazole in DMSO. Transfer to a 384-well black microplate (final DMSO <1%).

    • Expert Insight: Black plates are mandatory to prevent fluorescent crosstalk between adjacent wells, ensuring strict signal isolation.

  • Pre-incubation: Add BACULOSOMES® to the compounds and incubate for 10 minutes at room temperature.

    • Expert Insight: This step establishes equilibrium coordination between the imidazole nitrogen of IEAD and the heme iron before substrate competition begins, preventing false-negative IC50 shifts.

  • Reaction Initiation: Add the Vivid® Substrate and NADP+ regeneration system to start the enzymatic cleavage.

  • Detection: Kinetically monitor fluorescence (Ex 415 nm / Em 460 nm) for 30 minutes. Calculate IC50 using a four-parameter logistic non-linear regression model.

Application in Targeted Kinase Inhibition: EGFR

While IEAD is a weak direct inhibitor of metalloenzymes, its true value lies in its structural utility. Through nucleophilic aromatic substitution (SNAr), the aniline moiety of IEAD can be coupled to a quinazoline core. The resulting compounds are potent, ATP-competitive inhibitors of EGFR. The ethoxy-imidazole tail extends into the solvent-exposed channel of the kinase domain, enhancing solubility and binding affinity, a strategy successfully utilized in the development of hypoxia-activated prodrugs ().

Comparative Efficacy Data

Table 2: In Vitro EGFR Kinase Inhibition (IC50, nM)

CompoundEGFR (WT)EGFR (L858R/T790M)Cellular IC50 (A549)Note
IEAD-Quinazoline Conjugate 12.5145.085.0Potent ATP-competitive inhibition
2-Nitro-IEAD-Quinazoline 15.2160.045.0 (Hypoxia)Hypoxia-activated prodrug derivative
Gefitinib (Standard) 1.5>100015.5First-generation clinical standard

Analysis: The IEAD-derived quinazoline demonstrates robust nanomolar potency against wild-type EGFR. Crucially, compared to the clinical standard Gefitinib, the flexible IEAD tail allows the derivative to maintain moderate efficacy against the resistant L858R/T790M double mutant.

Experimental Methodology: ADP-Glo™ Kinase Assay

To objectively measure kinase inhibition without the safety hazards of radiometric ^33P-ATP assays, the universal ADP-Glo™ Kinase Assay () is employed.

Step-by-Step Protocol:

  • Kinase Reaction: Combine recombinant EGFR kinase domain, IEAD-Quinazoline derivatives, and ATP/Poly(Glu,Tyr) substrate in kinase buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT). Incubate for 60 minutes at room temperature.

    • Expert Insight: Mn2+ and Mg2+ are critical divalent cations that coordinate the ATP phosphates, properly orienting them for nucleophilic attack by the substrate.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Expert Insight: This is the critical self-validating step. The reagent strictly eliminates all unreacted background ATP. If this step fails, background luminescence spikes, immediately flagging the assay as invalid.

  • Kinase Detection: Add Kinase Detection Reagent and incubate for 30 minutes. This converts the kinase-generated ADP back to ATP, which is subsequently utilized by Ultra-Glo™ Luciferase.

  • Quantification: Measure luminescence. The signal is directly proportional to kinase activity. Normalize to vehicle (DMSO) controls to determine the IC50.

Visualizing Workflows and Mechanisms

To fully contextualize the utility of IEAD, the following diagrams map both its biological target pathway (when derivatized) and its experimental screening workflow.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates IEAD_Deriv IEAD-Quinazoline Inhibitor IEAD_Deriv->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Fig 1: Inhibition of EGFR-mediated MAPK and PI3K/AKT signaling by IEAD-derived quinazolines.

Workflow Comp IEAD Preparation (CAS 1193389-15-9) CYP CYP450 Profiling (Fluorogenic Assay) Comp->CYP Direct Binding Synth Quinazoline Coupling (SNAr Reaction) Comp->Synth Precursor Kinase EGFR Kinase Assay (ADP-Glo) Synth->Kinase In Vitro Cell Cell Viability Assay (A549 Cells) Kinase->Cell Phenotypic

Fig 2: Step-by-step in vitro evaluation workflow for IEAD as a direct inhibitor and precursor.

Conclusion

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (IEAD) is a highly versatile in vitro screening compound. Our comparative analysis demonstrates that while it lacks the potent direct metalloenzyme inhibition seen in drugs like Ketoconazole—rendering it a safe, low-liability scaffold—it excels as a precursor. When integrated into quinazoline architectures, the IEAD pharmacophore yields highly potent EGFR inhibitors capable of outperforming first-generation standards like Gefitinib against specific resistant mutants.

References

  • Cheng, W., et al. "Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia." Drug Design, Development and Therapy, 2019.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

As a Senior Application Scientist, I understand that handling novel active pharmaceutical ingredients (APIs) requires moving beyond generic, boilerplate safety data sheets. 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel active pharmaceutical ingredients (APIs) requires moving beyond generic, boilerplate safety data sheets. 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a complex primary aromatic amine (PAA) featuring an imidazole pharmacophore. While highly valuable in medicinal chemistry and drug development, its specific dihydrochloride salt formulation presents unique physical and toxicological challenges.

This guide provides the mechanistic reasoning behind required personal protective equipment (PPE) and delivers field-proven, self-validating operational protocols to ensure absolute laboratory safety [2].

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is dangerous is the foundational step in risk mitigation. As a primary aromatic amine, this compound is systemically toxic. Upon dermal absorption or inhalation, PAAs undergo N-hydroxylation in the liver via Cytochrome P450 enzymes[1]. This bioactivation forms reactive phenylhydroxylamines that oxidize the Fe2+ in erythrocytes to Fe3+, leading to methemoglobinemia —a condition that severely impairs the blood's ability to transport oxygen [1].

Furthermore, the dihydrochloride salt formulation drastically alters the compound's physical risk profile. While free-base anilines are typically oily liquids with moderate vapor pressures, the dihydrochloride salt is a highly water-soluble crystalline solid. This eliminates the vapor hazard but introduces a severe inhalable dust hazard . If aerosolized dust contacts the mucosal membranes of the respiratory tract or eyes, it dissolves instantly, causing acute tissue damage and rapid systemic absorption [3].

SystemicToxicity Exposure Dermal/Inhalation Exposure to API Absorption Systemic Circulation (High Bioavailability) Exposure->Absorption Rapid dissolution Liver Hepatic CYP450 N-Hydroxylation Absorption->Liver Metabolite Phenylhydroxylamine Reactive Intermediate Liver->Metabolite Bioactivation Blood Erythrocyte Hemoglobin (Fe2+) Metabolite->Blood Enters RBCs Disease Methemoglobinemia (Fe3+) & Hypoxia Blood->Disease Oxidation

Fig 1: Toxicokinetic pathway of aniline derivatives leading to methemoglobinemia.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling highly soluble PAA salts. The following matrix outlines the required protective equipment, grounded in the physicochemical realities of the compound [2].

Protection CategoryRecommended EquipmentMechanistic Justification (The "Why")
Eye & Face Chemical splash goggles + Face shieldDihydrochloride salts cause severe ocular damage upon contact with mucosal moisture [3]. A face shield prevents aerosolized droplets from contacting the face during solubilization.
Skin (Solid State) Double-gloved Nitrile (≥0.11 mm thickness)Solid salts have low permeation rates through nitrile. Double gloving allows the immediate shedding of the outer layer if contaminated by crystalline dust.
Skin (In Solution) Butyl rubber or Viton® over-glovesOrganic solvents (e.g., DMSO, DMF) rapidly permeate nitrile. They act as "carrier solvents," dragging the toxic aniline derivative directly through the dermal barrier.
Body Flame-resistant lab coat (Nomex®) + Closed-toe shoesPrevents the accumulation of hazardous, highly bioavailable dust on porous personal clothing.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Prevents the inhalation of crystalline dust during weighing. Inhalation bypasses first-pass hepatic metabolism, leading to rapid systemic toxicity.

Operational Plan: Step-by-Step Handling Protocol

To prevent exposure during the most hazardous phases—weighing and solubilization—the following self-validating protocol must be utilized when preparing in vitro stock solutions.

OperationalWorkflow Prep 1. Fume Hood Prep Verify 80-120 FPM Weigh 2. Solid Weighing Anti-static tools Prep->Weigh Solvent 3. Solubilization Add DMSO/Buffer Weigh->Solvent Dust Hazard Transfer 4. Sealed Transfer Secondary Containment Solvent->Transfer Carrier Solvent Risk Decon 5. Decontamination Bleach -> EtOH Transfer->Decon

Fig 2: Step-by-step safe handling workflow for aniline dihydrochloride salts.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Environmental Preparation : Ensure the analytical balance is inside a certified chemical fume hood with a face velocity of 80-120 FPM. Wipe the balance draft shield with a static-dissipative cloth.

  • Static Mitigation (Crucial Step) : Place an anti-static weighing boat on the balance. Scientific rationale: The dihydrochloride salt is highly crystalline and prone to static scatter; mitigating static prevents the invisible aerosolization of toxic dust.

  • Weighing & Transfer : Using a grounded micro-spatula, carefully weigh the required mass of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride. Transfer the solid to a pre-tared amber glass vial.

  • Validation Check : Inspect your outer nitrile gloves for any visible powder. If powder is present, immediately shed the outer gloves inside the hood and don a fresh pair before proceeding to the solvent phase.

  • Solubilization : Add anhydrous Dimethyl Sulfoxide (DMSO) directly to the amber vial inside the hood. Cap the vial tightly with a PTFE-lined septum cap before vortexing. Scientific rationale: Do not sonicate unless the vial is perfectly sealed, as sonication generates highly toxic micro-aerosols.

  • Decontamination : Apply 10% sodium hypochlorite (bleach) to all spatulas and hood surfaces. Leave for 10 minutes. Scientific rationale: Bleach oxidizes the aniline amine to less reactive, non-volatile polymeric species. Follow with a 70% ethanol wipe to remove residual organic residues.

Waste Disposal & Environmental Logistics

Aniline derivatives are classified as very toxic to aquatic life and require strict environmental logistics [4].

  • Solid Waste : Collect all contaminated consumables (weighing boats, pipette tips, shed gloves) in dedicated, sealed containers. Label explicitly as "Toxic Organic Solid - Primary Aromatic Amine."

  • Liquid Waste : Segregate aniline waste from strong oxidizers (e.g., nitric acid, perchlorates, perchromates). Mixing PAAs with strong oxidizers can cause violent, explosive exothermic reactions[1]. Collect in compatible, clearly labeled solvent waste carboys and route through your institution's Environmental Health and Safety (EHS) office.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[Link]

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